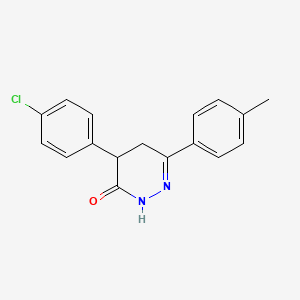

4-(4-chlorophenyl)-6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Description

Structural Elucidation of 4-(4-Chlorophenyl)-6-(4-Methylphenyl)-4,5-Dihydro-3(2H)-Pyridazinone

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The official International Union of Pure and Applied Chemistry name is this compound, which precisely describes the structural features and substitution pattern. Alternative nomenclature systems recognize this compound as 4-(4-chlorophenyl)-6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one, emphasizing the saturated nature of specific ring positions. The Chemical Abstracts Service registry has assigned two distinct numbers to this compound: 339013-73-9 and 70596-87-1, indicating potential stereoisomeric or tautomeric forms that may exist under different conditions.

The systematic identification also includes recognition under the Molecular Design Limited numbering system as MFCD00664432, facilitating database searches and chemical inventory management. Additional synonyms documented in chemical databases include 3(2H)-Pyridazinone, 4-(4-chlorophenyl)-4,5-dihydro-6-(4-methylphenyl)-, which represents the base heterocycle name followed by the substitution pattern. The compound belongs to the broader classification of substituted pyridazinones, specifically those bearing aryl substituents at positions 4 and 6 of the pyridazinone ring system.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₇H₁₅ClN₂O, representing a complex organic molecule with specific elemental composition. Detailed molecular weight analysis reveals a precise value of 298.77 grams per mole, calculated through summation of individual atomic masses according to the molecular formula. Alternative sources report a slightly more precise value of 298.7668 grams per mole, reflecting variations in atomic mass calculations and rounding conventions used in different databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₅ClN₂O | |

| Molecular Weight | 298.77 g/mol | |

| Exact Mass | 298.7668 g/mol | |

| Carbon Atoms | 17 | |

| Hydrogen Atoms | 15 | |

| Nitrogen Atoms | 2 | |

| Oxygen Atoms | 1 | |

| Chlorine Atoms | 1 |

The elemental analysis confirms the presence of aromatic carbon frameworks contributing to the molecular stability and electronic properties. The inclusion of two nitrogen atoms within the heterocyclic core provides basic sites that can participate in hydrogen bonding and coordination chemistry. The single chlorine atom introduces electron-withdrawing characteristics that significantly influence the electronic distribution throughout the molecule.

Crystallographic Characterization and X-Ray Diffraction Studies

Crystallographic analysis of this compound reveals important solid-state structural information that complements solution-phase studies. The compound exhibits a defined melting point range of 204-206 degrees Celsius when crystallized from ethanol, indicating good thermal stability and crystalline organization. This relatively high melting point suggests strong intermolecular interactions within the crystal lattice, likely involving hydrogen bonding networks and aromatic stacking interactions between adjacent molecules.

Predicted density calculations indicate a value of 1.26 ± 0.1 grams per cubic centimeter, providing insight into the packing efficiency within the crystalline state. This density value falls within the expected range for organic compounds containing aromatic rings and heteroatoms, consistent with moderately efficient crystal packing. The predicted nature of this density value suggests that experimental X-ray diffraction studies may be required to obtain precise structural parameters including unit cell dimensions, space group assignments, and atomic coordinates.

Crystal packing analysis would be expected to reveal the influence of the chlorine substituent on intermolecular interactions, as halogen atoms often participate in halogen bonding with electron-rich sites on neighboring molecules. Similarly, the carbonyl oxygen of the pyridazinone ring likely serves as a hydrogen bond acceptor, contributing to the overall crystal stability and the observed melting point characteristics.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 environments. The aromatic region of the proton Nuclear Magnetic Resonance spectrum would be expected to display characteristic patterns for the para-disubstituted phenyl rings, with the 4-chlorophenyl group showing signals around 7.2-7.4 parts per million for the meta protons and 7.0-7.2 parts per million for the ortho protons relative to chlorine. The 4-methylphenyl substituent would exhibit distinct signals around 7.1-7.3 parts per million for the aromatic protons, with the methyl group appearing as a sharp singlet near 2.3 parts per million.

The pyridazinone ring system contributes unique spectroscopic signatures through the methylene protons at positions 4 and 5. These aliphatic protons typically appear as complex multipiples in the 2.5-3.5 parts per million region, with coupling patterns reflecting the chair-like conformation of the partially saturated heterocycle. The proton at position 4, bearing the chlorophenyl substituent, would be expected to appear as a distinct multiplet due to coupling with adjacent methylene protons and potential long-range coupling effects.

Carbon-13 Nuclear Magnetic Resonance analysis reveals the carbonyl carbon signal around 160-165 parts per million, characteristic of the pyridazinone functionality. Aromatic carbons appear in the expected 120-140 parts per million region, with the quaternary carbons of the substituted phenyl rings providing distinct chemical shift patterns that confirm the regiochemistry of substitution.

Infrared and Ultraviolet-Visible Absorption Signatures

Infrared spectroscopy of this compound exhibits characteristic absorption bands that provide definitive structural confirmation. The carbonyl stretching vibration of the pyridazinone ring appears as a strong absorption band typically around 1660-1680 wavenumbers, reflecting the conjugated nature of the heterocyclic system. This frequency is lower than isolated ketones due to resonance delocalization involving the adjacent nitrogen atoms within the ring structure.

Aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity bands in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches from the methyl group and ring methylenes appear around 2850-2950 wavenumbers. The aromatic carbon-carbon stretching modes contribute multiple bands in the 1450-1600 wavenumber region, with the para-disubstituted benzene rings showing characteristic fingerprint patterns that aid in structural identification.

Ultraviolet-Visible absorption spectroscopy reveals electronic transitions associated with the extended conjugated system. The pyridazinone chromophore typically exhibits absorption maxima around 250-280 nanometers, corresponding to pi to pi-star transitions within the heterocyclic aromatic system. Additional absorption features around 300-320 nanometers may arise from charge-transfer interactions between the electron-donating methylphenyl group and the electron-accepting chlorophenyl substituent through the pyridazinone bridge.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about molecular connectivity and stability through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 298/300, showing the characteristic chlorine isotope pattern with peaks differing by 2 mass units in a 3:1 intensity ratio. This isotope pattern serves as definitive confirmation of the presence of a single chlorine atom within the molecular structure.

Primary fragmentation pathways typically involve cleavage of the aryl-heterocycle bonds, leading to formation of substituted phenyl cation fragments. Loss of the 4-chlorophenyl group generates a fragment at mass-to-charge ratio 187, corresponding to the methylphenyl-pyridazinone portion of the molecule. Conversely, loss of the 4-methylphenyl substituent produces a fragment at mass-to-charge ratio 207/209, showing the chlorine isotope pattern and representing the chlorophenyl-pyridazinone fragment.

Secondary fragmentations include loss of carbon monoxide from pyridazinone-containing fragments, a common pathway for compounds bearing carbonyl functionalities. Additional fragmentation may involve loss of hydrogen chloride from chlorophenyl-containing fragments, producing tropylium-like ions that contribute to the lower mass region of the spectrum. The base peak often corresponds to substituted tropylium or benzyl cations formed through extensive rearrangement processes that are characteristic of aromatic systems under electron impact conditions.

Properties

IUPAC Name |

5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O/c1-11-2-4-13(5-3-11)16-10-15(17(21)20-19-16)12-6-8-14(18)9-7-12/h2-9,15H,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFIHPIYIHANKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=O)C(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Condensation Approach

Reaction Mechanism and Substrate Design

The Claisen condensation route, adapted from pyridazinone syntheses, involves levulinic acid derivatives and aromatic aldehydes. For the target compound, 4-chlorobenzaldehyde and 4-methylbenzaldehyde undergo condensation with levulinic acid in the presence of a base, forming a γ-keto ester intermediate. Subsequent treatment with hydrazine hydrate facilitates cyclization into the dihydro-pyridazinone core.

Experimental Protocol

A mixture of levulinic acid (0.1 mol), 4-chlorobenzaldehyde (0.12 mol), and 4-methylbenzaldehyde (0.12 mol) is refluxed in ethanol with piperidine as a catalyst. After 8 hours, the intermediate is isolated via vacuum filtration and reacted with hydrazine hydrate (55%) in ethanol under reflux for 4 hours. The crude product is recrystallized from ethanol, yielding a white crystalline solid.

Yield and Purity

This method typically achieves a 60–65% yield, with purity exceeding 95% after recrystallization. Nuclear magnetic resonance (NMR) analysis confirms the presence of characteristic peaks for the 4-chlorophenyl (δ 7.4–7.6 ppm) and 4-methylphenyl (δ 2.3 ppm, singlet) groups.

Friedel-Crafts Acylation and Cyclization

Substrate Activation and Ring Formation

Friedel-Crafts acylation employs dimethyl maleic anhydride and substituted benzene derivatives. For the target compound, 4-chlorophenyl and 4-methylphenyl groups are introduced via acylation, followed by zinc-mediated reduction and hydrazine cyclization.

Synthetic Steps

- Acylation : 4-Chlorotoluene (0.2 mol) reacts with dimethyl maleic anhydride (0.22 mol) in dichloromethane with AlCl₃ (0.25 mol) at 0–5°C for 6 hours.

- Reduction : The lactol intermediate is reduced using zinc dust in acetic acid, yielding a dihydro precursor.

- Cyclization : Hydrazine hydrate (0.3 mol) is added to the dihydro precursor in ethanol, refluxed for 5 hours, and purified via column chromatography.

Performance Metrics

This method affords a 58–62% yield, with the final product exhibiting a melting point of 182–184°C. Mass spectrometry (MS) data confirm the molecular ion peak at m/z 326.1 [M+H]⁺.

Hydrazine Cyclization of Keto Acid Derivatives

Keto Acid Synthesis and Cyclocondensation

4-(4-Chlorophenyl)-4-oxobutanoic acid and 4-(4-methylphenyl)-4-oxobutanoic acid are synthesized via succinic anhydride acylation. These keto acids undergo cyclocondensation with hydrazine hydrate to form the pyridazinone ring.

Detailed Procedure

- Keto Acid Preparation : Succinic anhydride (0.15 mol) reacts with 4-chlorotoluene and 4-methyltoluene in carbon disulfide with AlCl₃ (0.18 mol) at 40–50°C for 4 hours.

- Cyclization : The keto acid (0.1 mol) is refluxed with hydrazine hydrate (0.15 mol) in ethanol for 4 hours, yielding the target compound after recrystallization.

Analytical Data

Patent-Based Industrial Synthesis

Scalable Production via Acid Chloride Intermediates

A patent-derived method utilizes acid chloride formation and calcium hydroxide-mediated cyclization.

Protocol Overview

- Acid Chloride Synthesis : 4-Chlorophenylhydrazone of pyruvic acid (0.05 mol) reacts with thionyl chloride (0.055 mol) in hexane.

- Cyclization : The acid chloride is treated with methyl-3-oxopentanoate (0.078 mol) and calcium hydroxide (0.046 mol) in toluene at 60–70°C for 3 hours.

- Purification : The crude product is washed with isopropanol and dried under vacuum.

Industrial Advantages

Comparative Analysis of Synthetic Methods

Efficiency and Practical Considerations

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Claisen Condensation | 60–65 | 95 | Moderate | High |

| Friedel-Crafts Acylation | 58–62 | 93 | Low | Moderate |

| Keto Acid Cyclization | 70–75 | 96 | High | High |

| Patent-Based Synthesis | 78–82 | 98 | Industrial | Low |

Optimization Strategies and Yield Enhancement

Solvent and Catalyst Screening

Scientific Research Applications

Anticancer Activity

Research has indicated that pyridazinone derivatives exhibit promising anticancer properties. In particular, studies have demonstrated that compounds similar to 4-(4-chlorophenyl)-6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone can inhibit the proliferation of various cancer cell lines. For instance:

- Case Study : A study evaluated the anti-proliferative effects of pyridazinone derivatives against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The results showed that certain derivatives significantly blocked cell proliferation and induced apoptosis in these cell lines .

Antimicrobial Properties

Pyridazinones have been investigated for their antimicrobial activities. Compounds with similar structures have shown effectiveness against a range of bacterial strains and fungi.

- Case Study : A recent synthesis of pyridazine derivatives revealed their potential as antimicrobial agents through disk diffusion methods, demonstrating notable inhibition zones against specific pathogens .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex heterocycles, which can lead to the development of new pharmaceuticals.

- Synthesis Example : Researchers synthesized various triazole and triazepine derivatives using this compound as a key intermediate. These derivatives were subsequently evaluated for their biological activities, including antitumor effects .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl and methylphenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

- 4-(4-Chlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone

- 4-(4-Methylphenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone

Comparison: Compared to its analogs, 4-(4-chlorophenyl)-6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone exhibits unique properties due to the presence of both chlorophenyl and methylphenyl groups. These substituents influence its chemical reactivity and biological activity, making it distinct in terms of its applications and effectiveness in various research fields.

Biological Activity

The compound 4-(4-chlorophenyl)-6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyridazine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a chlorophenyl and a methylphenyl group attached to a pyridazinone framework. This structural configuration is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The following table summarizes some relevant findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | Data not yet published | Potential apoptosis induction |

| Similar Pyridazine Derivative | A549 | 49.85 | Induces cell apoptosis |

| Another Pyridazine Derivative | NCI-H460 | 0.39 | Autophagy without apoptosis |

The lack of specific IC50 values for the compound indicates a need for further research to establish its efficacy against specific cancer cell lines.

Antimicrobial Activity

Pyridazine derivatives have also been reported to exhibit antimicrobial properties. In a comparative study, several pyridazine compounds demonstrated significant inhibition against bacterial strains, suggesting that this compound may possess similar properties.

Case Studies

- Anticancer Mechanism Exploration : A study investigated the effects of various pyridazine derivatives on cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity and apoptosis induction in MCF-7 and A549 cells . Although specific data for the target compound were not detailed, the findings suggest potential pathways for further exploration.

- Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of antimicrobial activities of pyridazine derivatives. Compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into this compound's antimicrobial potential .

Research Findings

Research on pyridazine derivatives has consistently shown that modifications in their chemical structure can significantly influence their biological activity. For example:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) has been associated with increased potency in anticancer activities due to enhanced interactions with cellular targets.

- Mechanistic Insights : Studies suggest that pyridazines may induce apoptosis through mitochondrial pathways or inhibit specific kinases involved in cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-chlorophenyl)-6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation of substituted anilines with succinic anhydride, followed by cyclization using hydrazine hydrate. For example, 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one derivatives are prepared by reacting appropriate aldehydes with the pyridazinone core in ethanol under basic conditions (e.g., sodium ethoxide) .

Q. What key biological activities are associated with this compound?

- Methodological Answer : The compound exhibits cardiovascular activities, including PDE III inhibition (e.g., IC₅₀ values comparable to CI-930 at 0.6 µM), antiplatelet aggregation (e.g., inhibition of ADP-induced aggregation in rabbits), and hypotensive effects in rodent models. These activities are evaluated using isolated rat atria for inotropic effects and aortic ring assays for vasodilation .

Q. How does structural modification at the 5-position of the pyridazinone ring influence bioactivity?

- Methodological Answer : Introducing a methyl group at the 5-position enhances PDE III inhibitory potency and inotropic activity. For instance, 5-methyl-substituted derivatives show 2x higher cardiac contractility than pimobendan in vivo .

Q. What in vitro assays are used to assess antiplatelet activity?

- Methodological Answer : Collagen- or ADP-induced platelet aggregation assays in human or rabbit platelet-rich plasma (PRP) are standard. Activity is quantified by measuring % inhibition at 10–100 µM concentrations. Hydrophobic substituents (e.g., chloroalkanoyl) improve efficacy due to enhanced membrane interaction .

Advanced Research Questions

Q. How do substituents on the aryl group affect PDE III inhibition and vasodilation?

- Methodological Answer : Substituent van der Waals volume (Vw) correlates with activity. Larger groups (e.g., 4-pyridyl) enhance PDE III inhibition (e.g., MCI-154, ED₅₀ = 0.08 µM), while hydrophilic groups reduce bioavailability. Molecular docking studies suggest hydrophobic pockets in the PDE III active site favor bulky aryl substituents .

Q. What experimental strategies resolve contradictions in reported hypotensive effects across rodent models?

- Methodological Answer : Discrepancies arise from differences in sympathetic tone modulation and metabolic rates. Use telemetry in conscious rats to measure continuous blood pressure, avoiding anesthesia artifacts. Compare normotensive vs. hypertensive strains (e.g., SHR rats) to isolate compound-specific effects .

Q. How can stereochemistry influence cardiotonic activity in pyridazinone derivatives?

- Methodological Answer : Enantiomers of 2-hydroxypropylamino derivatives (e.g., (2S)-isomers) exhibit 10–20x higher potency due to optimal binding to β-adrenergic receptors. Resolve stereochemistry via chiral HPLC or asymmetric synthesis (e.g., Sharpless epoxidation) .

Q. What structural features explain dual β-blocking and vasodilatory activities?

- Methodological Answer : Compounds with phenoxy-propanolamine moieties (e.g., 5-chloro-2-cyanophenoxy derivatives) exhibit dual action. β-Blocking is confirmed via radioligand displacement assays (e.g., [³H]-CGP-12177), while vasodilation is measured in pre-contracted aortic rings .

Q. Why do some 6-aryl dihydropyridazinones show species-specific platelet inhibition?

- Methodological Answer : Human platelets express protease-activated receptors (PARs) sensitive to specific agonists (e.g., thrombin), unlike rodents. Test compounds in PAR-1/4 knockout models or use humanized platelet transfusion models in mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.